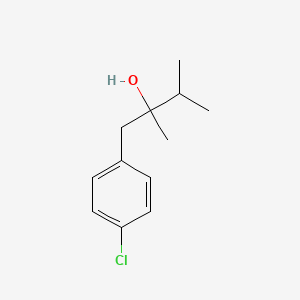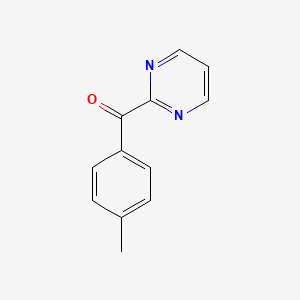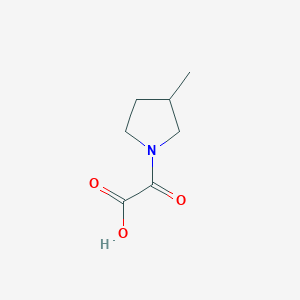
2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid
Übersicht
Beschreibung
The compound “2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. It is a common structure in many biologically active compounds .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . The presence of the methyl group and the oxoacetic acid group can also influence the overall shape and properties of the molecule .
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be quite diverse, depending on the functional groups attached to the ring . The presence of the oxoacetic acid group might make the molecule more reactive towards certain reagents.
Wissenschaftliche Forschungsanwendungen
Bone Health and Osteoporosis
One of the significant applications of compounds related to 2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid is in bone health, particularly in the prevention and treatment of osteoporosis. Hutchinson et al. (2003) studied a compound, 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, a potent antagonist of the alpha(v)beta(3) receptor. This compound showed promising efficacy in in vivo models of bone turnover, indicating potential applications in osteoporosis treatment (Hutchinson et al., 2003).
Synthesis of Tropane Alkaloids
Methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, an important intermediate for tropane alkaloids, can be synthesized from 2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid related compounds. Ma et al. (2020) developed a method to synthesize this compound, demonstrating its significance in the biosynthetic pathways of alkaloids (Ma et al., 2020).
Evaluation in Biosynthesis
In biosynthesis studies, the role of 1-Methylpyrrolidine-2-acetic acid (a related compound) in the formation of tropane alkaloids was investigated. Huang et al. (1996) found that this compound is not an efficient precursor for tropane alkaloids in plants like Erythroxylum coca and Datura innoxia (Huang et al., 1996).
Anticancer Applications
A derivative of 2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid, 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), is being explored as a potent PARP inhibitor for cancer treatment. Penning et al. (2009) discovered this compound to exhibit significant efficacy in preclinical cancer models, indicating its potential in oncology (Penning et al., 2009).
Antibacterial Agent Synthesis
Compounds related to 2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid have also been used in synthesizing antibacterial agents. Rosen et al. (1988) developed enantiomers of a quinolonecarboxylic acid class antibacterial agent, demonstrating significant in vitro and in vivo activity against various bacteria (Rosen et al., 1988).
Catalysis in Organic Synthesis
In organic synthesis, derivatives of 2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid have been employed as catalysts. Ruiz-Olalla et al. (2015) used homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from related compounds, as catalysts for asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-methylpyrrolidin-1-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5-2-3-8(4-5)6(9)7(10)11/h5H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTDOGLZSBLGDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



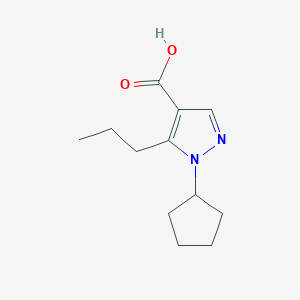
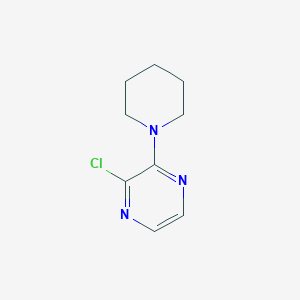
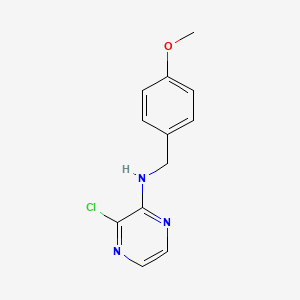
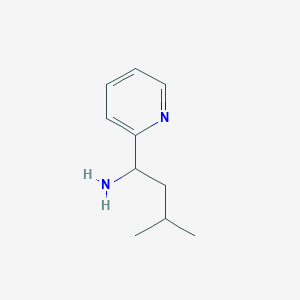
![N-[(2-methoxypyridin-3-yl)methyl]thiolan-3-amine](/img/structure/B1427593.png)
![4,5-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1427595.png)


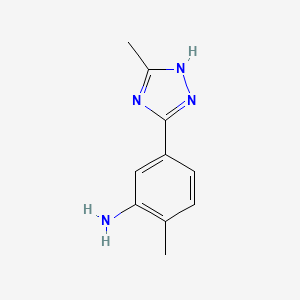
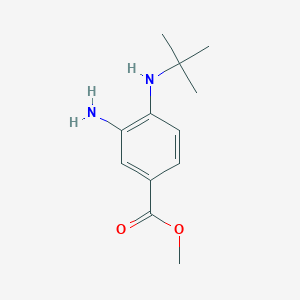

![[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427602.png)
